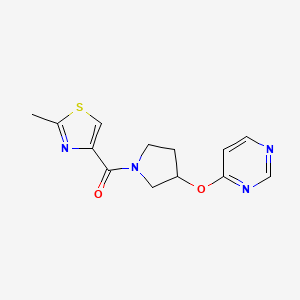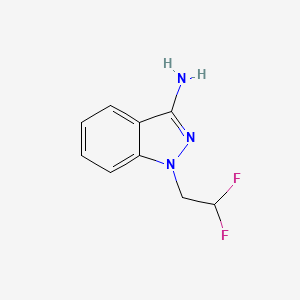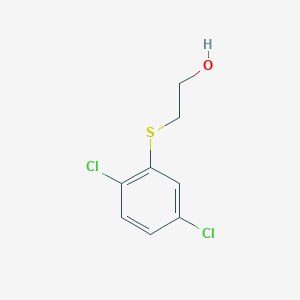
1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl ring, and a urea moiety, which contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a hydroxymethylating agent under controlled conditions to yield the hydroxymethylcyclopropyl intermediate.
Introduction of the chlorophenyl group: The hydroxymethylcyclopropyl intermediate is then reacted with a chlorophenyl derivative, such as 2-chlorophenyl isocyanate, to form the desired urea compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反应分析
1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
相似化合物的比较
1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)ethyl)methyl)urea: Contains an ethyl group instead of a cyclopropyl ring, which may influence its chemical properties and applications.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-3-1-2-4-10(9)15-11(17)14-7-12(8-16)5-6-12/h1-4,16H,5-8H2,(H2,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHHAGNUMROAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2382064.png)
![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2382066.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2382073.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)
![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)
![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)
![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)
